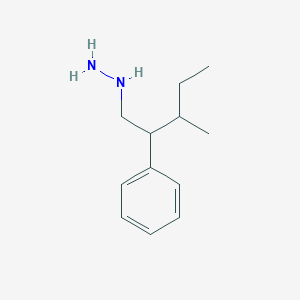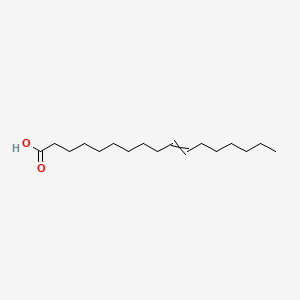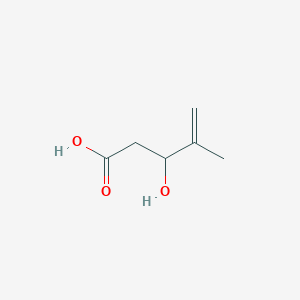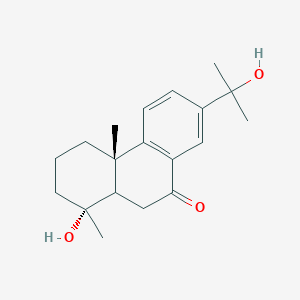
(3-Methyl-2-phenylpentyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-2-phenylpentyl)hydrazine is an organic compound with the molecular formula C12H20N2. It is a hydrazine derivative characterized by the presence of a hydrazine group attached to a 3-methyl-2-phenylpentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2-phenylpentyl)hydrazine typically involves the reaction of appropriate aldehydes or ketones with hydrazine. One common method is the reaction of 3-methyl-2-phenylpentanone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the toxic and reactive nature of hydrazine .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-2-phenylpentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: Hydrazones, azines.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives
Scientific Research Applications
(3-Methyl-2-phenylpentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (3-Methyl-2-phenylpentyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also generate reactive oxygen species (ROS) that induce oxidative stress in cells .
Comparison with Similar Compounds
Hydrazine: A simple hydrazine derivative with similar reactivity but higher toxicity.
Phenylhydrazine: Contains a phenyl group attached to the hydrazine moiety, used in similar applications.
Methylhydrazine: A methyl-substituted hydrazine with different reactivity and applications
Uniqueness: (3-Methyl-2-phenylpentyl)hydrazine is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Properties
CAS No. |
1016516-50-9 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(3-methyl-2-phenylpentyl)hydrazine |
InChI |
InChI=1S/C12H20N2/c1-3-10(2)12(9-14-13)11-7-5-4-6-8-11/h4-8,10,12,14H,3,9,13H2,1-2H3 |
InChI Key |
HGXBOHRKCFEWCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CNN)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)


![2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12436307.png)



![1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12436330.png)



![(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12436361.png)

![N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A](/img/structure/B12436377.png)
